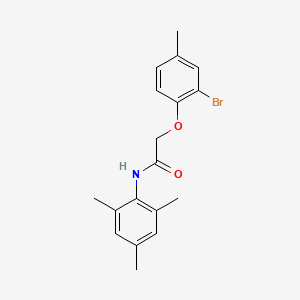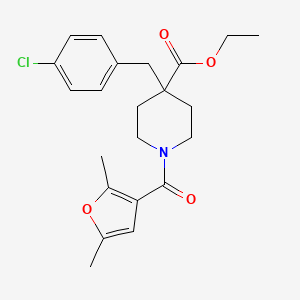
2-(2-bromo-4-methylphenoxy)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-mesitylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BAM 15, and it is a mitochondrial uncoupler that has been found to have a significant impact on cellular metabolism. In
Mechanism of Action
The mechanism of action of BAM 15 involves the uncoupling of mitochondrial oxidative phosphorylation. This leads to a decrease in the electrochemical gradient across the inner mitochondrial membrane, which results in an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging.
Biochemical and Physiological Effects:
BAM 15 has been found to have several biochemical and physiological effects. One of the most significant effects is an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging. BAM 15 has also been found to have a protective effect against mitochondrial dysfunction and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BAM 15 in lab experiments is its ability to uncouple mitochondrial oxidative phosphorylation. This effect can lead to an increase in cellular respiration and metabolism, which can be beneficial in several areas of research. However, one of the limitations of using BAM 15 is its potential toxicity. High concentrations of BAM 15 can lead to mitochondrial dysfunction and cell death.
Future Directions
There are several future directions for the use of BAM 15 in scientific research. One potential direction is in the development of new treatments for cancer and metabolic disorders. BAM 15 has been found to have a significant impact on cellular metabolism, which could be beneficial in the treatment of these diseases. Another potential direction is in the study of aging. BAM 15 has been found to have a protective effect against mitochondrial dysfunction and oxidative stress, which could be beneficial in the study of aging and age-related diseases.
Conclusion:
In conclusion, BAM 15 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of BAM 15 involves the reaction of 2-bromo-4-methylphenol with N-mesitylacetamide in the presence of a base. BAM 15 has been found to have several potential applications in scientific research, including in the field of mitochondrial research. The mechanism of action of BAM 15 involves the uncoupling of mitochondrial oxidative phosphorylation, which leads to an increase in cellular respiration and metabolism. BAM 15 has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of BAM 15 involves the reaction of 2-bromo-4-methylphenol with N-mesitylacetamide in the presence of a base. The reaction takes place in dichloromethane, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.
Scientific Research Applications
BAM 15 has been found to have several potential applications in scientific research. One of the most significant applications is in the field of mitochondrial research. BAM 15 has been shown to uncouple mitochondrial oxidative phosphorylation, which can lead to an increase in cellular respiration and metabolism. This effect has been found to be beneficial in several areas of research, including cancer research, metabolic disorders, and aging.
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-11-5-6-16(15(19)9-11)22-10-17(21)20-18-13(3)7-12(2)8-14(18)4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTZNZNMSWQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)
![(4-chlorophenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6027216.png)
![3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol](/img/structure/B6027224.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6027236.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)